molecular formula C9H18N2O2 B13944354 2-(1-Ethylpentylidene)hydrazine-1-carboxylic acid methyl ester CAS No. 55401-88-2

2-(1-Ethylpentylidene)hydrazine-1-carboxylic acid methyl ester

Cat. No.: B13944354
CAS No.: 55401-88-2
M. Wt: 186.25 g/mol
InChI Key: NIJUKOSQECIBJG-UHFFFAOYSA-N
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Description

2-(1-Ethylpentylidene)hydrazine-1-carboxylic acid methyl ester is an organic compound with the molecular formula C9H18N2O2. It is a derivative of hydrazinecarboxylic acid and is known for its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylpentylidene)hydrazine-1-carboxylic acid methyl ester typically involves the reaction of 1-ethylpentan-1-one with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpentylidene)hydrazine-1-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Ethylpentylidene)hydrazine-1-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Ethylpentylidene)hydrazine-1-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpentylidene)hydrazine-1-carboxylic acid methyl ester
  • 2-(1-Propylpentylidene)hydrazine-1-carboxylic acid methyl ester
  • 2-(1-Butylpentylidene)hydrazine-1-carboxylic acid methyl ester

Uniqueness

2-(1-Ethylpentylidene)hydrazine-1-carboxylic acid methyl ester is unique due to its specific ethylpentylidene group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

55401-88-2

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

methyl N-(heptan-3-ylideneamino)carbamate

InChI

InChI=1S/C9H18N2O2/c1-4-6-7-8(5-2)10-11-9(12)13-3/h4-7H2,1-3H3,(H,11,12)

InChI Key

NIJUKOSQECIBJG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NNC(=O)OC)CC

Origin of Product

United States

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